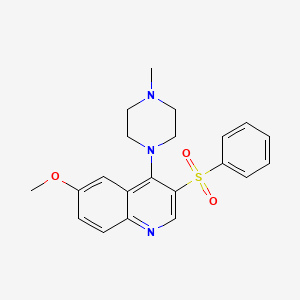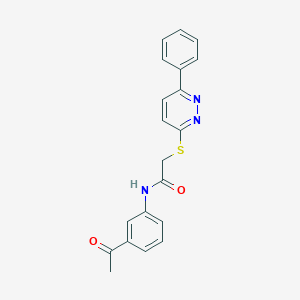
N-(3-acetylphenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been investigated in detail.
科学的研究の応用
Antitumor Activity
Research has shown that derivatives of N-(3-acetylphenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide exhibit significant antitumor activities. For instance, compounds with benzothiazole and thiazole fragments have been synthesized and tested for their in vitro antitumor potency against a range of human tumor cell lines. These compounds demonstrated considerable anticancer activity, highlighting their potential as leads for the development of new anticancer agents. Studies also revealed that specific derivatives, such as those incorporating benzimidazole and imidazole rings, showed high selectivity and induced apoptosis in cancer cells, indicating their promise for targeted cancer therapies (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Properties
Another important application is in the field of antimicrobial research. Novel sulphonamide derivatives of this compound have been synthesized and displayed good antimicrobial activity against various strains. This suggests the potential of these compounds in developing new antimicrobial agents that could address the growing concern of antibiotic resistance (Fahim & Ismael, 2019).
Optoelectronic Applications
The optoelectronic properties of thiazole-based derivatives have also been explored, with studies focusing on the synthesis of monomers and polymers containing thiazole units for their application in electronic devices. These compounds exhibit unique electronic and optical properties, making them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The incorporation of thiazole units into the polymer backbone has been shown to adjust the optical band gaps, enhancing the material's suitability for specific optoelectronic applications (Camurlu & Guven, 2015).
特性
IUPAC Name |
N-(3-acetylphenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-14(24)16-8-5-9-17(12-16)21-19(25)13-26-20-11-10-18(22-23-20)15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCWBHQCSWAADP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-fluorophenyl)-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2584505.png)
![3-(Chloromethyl)-1-oxopyrido[2,1-b][1,3]benzothiazole-4-carbonitrile](/img/structure/B2584507.png)
![5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2584508.png)
![Ethyl 6-methyl-2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2584509.png)

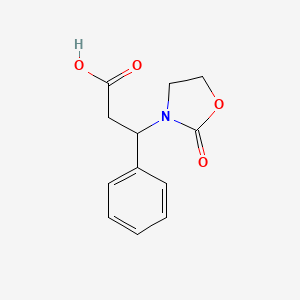
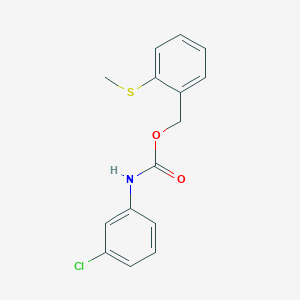
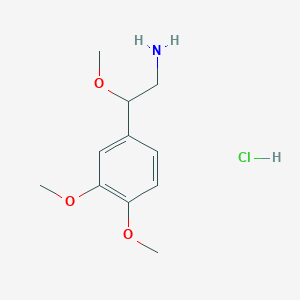
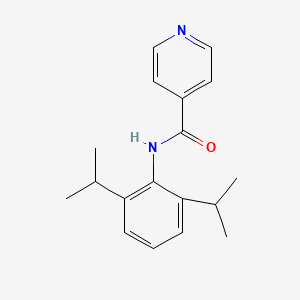

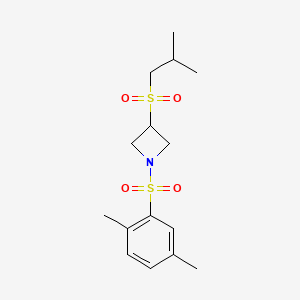
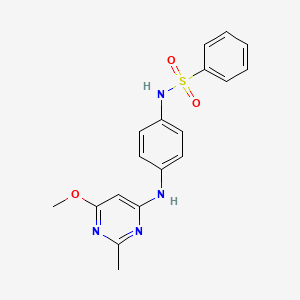
![2-[(1H-1,2,4-triazol-3-ylamino)ethylidene]cyclopenta[1,2-a]benzene-1,3-dione](/img/structure/B2584523.png)
